molecular formula C11H17N3O2S B497075 N-pyridin-3-ylazepane-1-sulfonamide CAS No. 838874-74-1

N-pyridin-3-ylazepane-1-sulfonamide

Cat. No.: B497075
CAS No.: 838874-74-1
M. Wt: 255.34g/mol
InChI Key: IGNWBLZAIBDYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pyridin-3-ylazepane-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S and is supplied for research purposes only . This compound belongs to the sulfonamide class, a group known for its diverse biological activities and significant role in medicinal chemistry research . Sulfonamides were the first broadly effective systemic antibacterial agents and function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folate synthesis . Beyond their historical antimicrobial applications, contemporary research explores sulfonamide-based compounds for a variety of uses, including as antiviral agents and enzyme inhibitors targeting proteins such as Hsp90α, which is relevant in cancer research . Researchers are investigating novel pyridine-based sulfonamide derivatives for their potential bioactivities, which may include efficacy against viruses like herpes simplex virus type 1 (HSV-1) and coxsackievirus B4 (CBV4) . The structural motif of combining a sulfonamide group with a nitrogen-containing heterocycle like pyridine is a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of a molecule. This product is intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

838874-74-1

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34g/mol

IUPAC Name

N-pyridin-3-ylazepane-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c15-17(16,13-11-6-5-7-12-10-11)14-8-3-1-2-4-9-14/h5-7,10,13H,1-4,8-9H2

InChI Key

IGNWBLZAIBDYDG-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction:

Pyridine-3-sulfonyl chloride+AzepaneBaseDCM, 0–25°CThis compound+HCl\text{Pyridine-3-sulfonyl chloride} + \text{Azepane} \xrightarrow[\text{Base}]{\text{DCM, 0–25°C}} \text{this compound} + \text{HCl}

Yields for analogous sulfonamide syntheses range from 60% to 85%, depending on the steric and electronic properties of the amine.

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography. Structural confirmation employs:

  • IR spectroscopy : Sulfonamide S=O stretches at 1320–1360 cm1^{-1} and 1120–1190 cm1^{-1}.

  • 1^1H-NMR : Pyridine ring protons resonate as a multiplet at δ 7.4–8.6 ppm, while azepane protons appear as broad singlets at δ 2.8–3.5 ppm.

NH4I-Mediated Coupling of Sodium Sulfinates and Amines

A modern alternative avoids sulfonyl chlorides by using sodium pyridine-3-sulfinate and azepane in the presence of ammonium iodide (NH4I). This method, adapted from Guo et al. (2022), offers improved safety and reduced corrosion risks.

Optimized Reaction Parameters

  • Solvent : Acetonitrile (80°C, 12 hours).

  • Molar ratio : Sulfinate:amine:NH4I = 1:1.5:1.

  • Yield : 70–90% for structurally related sulfonamides.

The mechanism involves in situ generation of a sulfonyl iodide intermediate, which reacts with azepane to form the sulfonamide (Fig. 1).

Table 1: NH4I-Mediated Synthesis Optimization

ParameterOptimal ConditionYield (%)
SolventCH3_3CN85
Temperature80°C85
AdditiveNH4I85
Alternative AdditiveKI62

Multi-Step Synthesis via Intermediate Functionalization

A two-step approach, inspired by the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, involves:

Step 1: Formation of Methyl N′-Cyano-N-[(pyridin-3-yl)sulfonyl]carbamimidothioate

Pyridine-3-sulfonamide reacts with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux with K2_2CO3_3. Intermediate isolation requires acidification to pH 7 with HCl.

Step 2: Cyclization with Hydrazine Hydrate

The intermediate undergoes cyclization with 99% hydrazine hydrate in ethanol or acetonitrile at reflux, yielding the target compound. Reported yields for analogous reactions are 40–69%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

MethodAdvantagesLimitationsYield Range (%)
Traditional SulfonylationHigh predictabilityCorrosive reagents60–85
NH4I-Mediated CouplingEco-friendly, mild conditionsRequires sodium sulfinate70–90
Multi-Step FunctionalizationModular intermediate controlLower overall yields40–69

Challenges and Optimization Strategies

  • Steric Hindrance : Azepane’s seven-membered ring may reduce reaction efficiency. Solutions include using excess amine or polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Byproduct Formation : Competing reactions (e.g., over-sulfonation) are mitigated by slow addition of sulfonyl chloride or sulfinate .

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